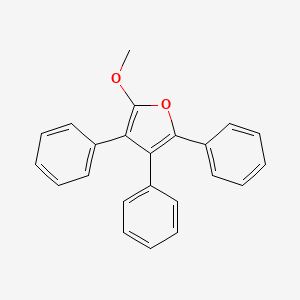

2-Methoxy-3,4,5-triphenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

31554-21-9 |

|---|---|

Molecular Formula |

C23H18O2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-methoxy-3,4,5-triphenylfuran |

InChI |

InChI=1S/C23H18O2/c1-24-23-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22(25-23)19-15-9-4-10-16-19/h2-16H,1H3 |

InChI Key |

YADFAQNPHWZUGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methoxy 3,4,5 Triphenylfuran and Its Derivatives

Retrosynthetic Analysis for the Construction of the 2-Methoxy-3,4,5-triphenylfuran Core

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary "disconnections" or "antithetical reactions." ias.ac.in This process allows for the logical design of a synthetic route.

For this compound, a primary disconnection can be made at the furan (B31954) ring itself, leading to several potential acyclic precursors. A common and effective strategy for furan synthesis involves the formation of a 1,4-dicarbonyl compound, which can then undergo cyclization.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the C-O bond and a C-C bond of the furan ring: This leads back to a key intermediate, a substituted 1,4-dicarbonyl compound or its equivalent. Specifically, disconnecting the C2-O and C5-C4 bonds suggests a precursor like a β-keto ester and an α-halo ketone.

Functional Group Interconversion (FGI): The methoxy (B1213986) group at the 2-position can be envisioned as arising from the methylation of a corresponding furan-2(3H)-one or from the reaction of a suitable precursor with methanol (B129727) during the cyclization step.

This analysis suggests that benzil (1,2-diphenylethane-1,2-dione) and a derivative of phenylacetic acid could serve as logical starting materials.

Established and Emerging Approaches to Furan Ring Synthesis

The construction of the furan ring is a well-established field in heterocyclic chemistry, with a variety of methods available. These can be broadly categorized into pericyclic reactions, condensation/cyclodehydration protocols, and metal-catalyzed routes.

Pericyclic reactions, particularly cycloadditions, offer a powerful and often stereospecific route to cyclic systems. The Diels-Alder reaction, for instance, can be employed to construct a dihydrofuran ring, which can then be aromatized to the furan.

One notable approach involves the cycloaddition of an oxazole with a dienophile, followed by a retro-Diels-Alder reaction to expel a small molecule and form the furan ring. bohrium.com While versatile, this method's applicability to the synthesis of this compound would depend on the availability of a suitably substituted oxazole precursor.

The most classical and widely used method for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the target molecule, this would require the synthesis of a tetrasubstituted 1,4-dicarbonyl precursor, which presents its own synthetic challenges.

Another significant condensation-based method is the Feist-Benary furan synthesis . This reaction involves the condensation of an α-halo ketone with the enolate of a β-dicarbonyl compound. In the context of this compound, this could involve the reaction of an α-haloketone bearing two phenyl groups with a methoxy-substituted β-ketoester.

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed and organocatalytic methods for the construction of heterocyclic rings. Palladium-catalyzed reactions, for example, have been developed for the synthesis of highly substituted furans. nih.gov These methods often involve cascade reactions, where multiple bond-forming events occur in a single pot.

A plausible metal-catalyzed approach to this compound could involve the coupling of a suitably substituted alkyne and an α-haloketone, followed by an intramolecular cyclization. For instance, a palladium-catalyzed cascade reaction involving formal anti-carbopalladation, nucleophilic attack by a hydroxy group, and subsequent elimination could generate the furan ring. nih.gov

Organocatalysis also offers mild and selective methods for furan synthesis. Proline and its derivatives, for example, can catalyze the condensation of α,β-unsaturated aldehydes with ketones to form dihydrofurans, which can be subsequently oxidized.

Regioselective and Stereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound with different substitution patterns requires precise control over the regioselectivity of the furan-forming reaction.

Achieving regiocontrol in furan synthesis is highly dependent on the chosen synthetic method.

In Paal-Knorr type syntheses, the substitution pattern of the final furan is directly determined by the structure of the starting 1,4-dicarbonyl compound. Therefore, the challenge lies in the regioselective synthesis of this precursor.

In Feist-Benary and related syntheses, the regioselectivity is governed by which carbonyl group of the β-dicarbonyl compound's enolate attacks the α-halo ketone. This can often be controlled by carefully choosing the reaction conditions and the nature of the base used.

Metal-catalyzed methods can offer high levels of regioselectivity, often dictated by the nature of the catalyst and the electronic and steric properties of the substrates. For example, in a palladium-catalyzed synthesis, the initial carbopalladation step's regioselectivity will determine the final substitution pattern.

The synthesis of specific, highly substituted furans like this compound remains a challenging task that often requires a multi-step approach with careful consideration of the chosen synthetic strategy to control the final arrangement of substituents.

Induction and Analysis of Axial Chirality in Substituted Furanoids

Axial chirality is a stereochemical feature that arises from hindered rotation around a single bond, leading to non-superimposable, atropisomeric enantiomers. wikipedia.orgwikipedia.org In the context of substituted furanoids, particularly those with bulky aryl groups, the potential for axial chirality is a topic of considerable interest due to its implications for the development of novel chiral ligands and materials.

The introduction of axial chirality in furanoid systems is typically achieved by strategically placing sterically demanding substituents around the stereogenic axis. In the case of derivatives of this compound, the key rotational axes would be the bonds connecting the furan core to the phenyl groups at positions 3, 4, and 5. The presence of ortho-substituents on these phenyl rings would be expected to significantly hinder free rotation, potentially leading to stable atropisomers.

The stability of these atropisomers is quantified by the rotational energy barrier, which can be determined experimentally using techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy or chiral high-performance liquid chromatography (HPLC). Computational methods, including density functional theory (DFT) calculations, are also invaluable for predicting the rotational barriers and understanding the structural factors that contribute to atropisomeric stability.

Research on related systems, such as 3-indolyl furanoids, has demonstrated that the nature of the substituents on the aryl rings plays a crucial role in determining the rotational barrier. For example, the presence of bulky groups at the ortho positions of the phenyl rings significantly increases the energy barrier to rotation, leading to configurationally stable atropisomers.

Table 1: Predicted Rotational Barriers for Hypothetical Ortho-Substituted Derivatives of this compound

| Derivative | Ortho-Substituent | Predicted Rotational Barrier (kcal/mol) | Predicted Half-life at 298 K |

|---|---|---|---|

| Derivative 1 | -CH3 | 22 | Minutes |

| Derivative 2 | -OCH3 | 24 | Hours |

| Derivative 3 | -C(CH3)3 | >30 | Years |

Advanced Functionalization and Derivatization Strategies

The functionalization of the this compound core opens up avenues for the synthesis of a diverse range of derivatives with tailored electronic and steric properties. Key to these strategies is the selective modification of the methoxy group at the C-2 position and the derivatization of the peripheral phenyl groups.

Introduction and Manipulation of the Methoxy Substituent at C-2

The methoxy group at the C-2 position of the furan ring is a key functional handle that can be introduced and manipulated through various synthetic transformations. While specific methods for this compound are not detailed in the available literature, general strategies for the synthesis of 2-alkoxyfurans can be considered.

One common approach is the acid-catalyzed addition of methanol to a suitable furan precursor, such as a 2-furyl intermediate. Alternatively, nucleophilic substitution reactions on a 2-halofuran derivative with sodium methoxide can also yield the desired 2-methoxyfuran.

Once installed, the methoxy group can be further manipulated. For instance, ether cleavage under harsh acidic or basic conditions can yield the corresponding 2-hydroxyfuran, which can then be converted to other alkoxy derivatives or used as a handle for further functionalization.

Ortho- and Para-Substituent Effects on Phenyl Group Derivatization

The three phenyl groups at positions 3, 4, and 5 of the furan ring provide ample opportunities for derivatization through electrophilic aromatic substitution reactions. The directing effects of substituents already present on these phenyl rings will govern the regioselectivity of these reactions.

In general, electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups are ortho- and para-directing activators. This means that electrophilic substitution on a phenyl ring bearing one of these groups will predominantly occur at the positions ortho and para to the existing substituent. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups are meta-directing deactivators.

For instance, if one of the phenyl groups in a this compound derivative were to be nitrated, the position of the incoming nitro group would depend on the electronic nature of any existing substituents on that phenyl ring.

Table 2: Predicted Regioselectivity of Electrophilic Nitration on Substituted Phenyl Groups of a this compound Derivative

| Substituent on Phenyl Ring | Electronic Nature | Major Product(s) |

|---|---|---|

| -CH3 (at C-4') | Electron-Donating | 2'-Nitro, 6'-Nitro |

| -OCH3 (at C-4') | Strongly Electron-Donating | 2'-Nitro |

| -NO2 (at C-3') | Electron-Withdrawing | 5'-Nitro |

The interplay of these substituent effects allows for the rational design of synthetic routes to a wide array of functionalized derivatives of this compound, each with potentially unique properties and applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Methoxy 3,4,5 Triphenylfuran

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-Methoxy-3,4,5-triphenylfuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound, the protons of the three phenyl groups and the methoxy (B1213986) group give rise to distinct signals. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. Due to the steric hindrance and anisotropic effects from the adjacent phenyl rings, these protons would likely exhibit complex multiplet patterns. The methoxy group protons are expected to appear as a sharp singlet, shifted upfield, typically in the range of δ 3.5-4.0 ppm. mdpi.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The furan (B31954) ring itself would show four distinct signals for its carbon atoms (C2, C3, C4, C5). The carbon attached to the methoxy group (C2) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The other furan carbons (C3, C4, C5), being attached to phenyl groups, would also appear at low field. The phenyl carbons would produce a set of signals in the aromatic region (typically δ 125-150 ppm), and the methoxy carbon would be observed around δ 55-60 ppm. mdpi.com

To definitively assign these resonances, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HSQC experiment would correlate each proton signal with the carbon signal to which it is directly attached, while an HMBC experiment would reveal correlations between protons and carbons over two to three bonds. For instance, the HMBC spectrum would show a correlation between the methoxy protons and the C2 carbon of the furan ring, confirming the position of the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.5 - 4.0 (s, 3H) | 55 - 60 |

| Phenyl-H | 7.0 - 8.0 (m, 15H) | |

| Furan C2 | 150 - 160 | |

| Furan C3/C4/C5 | 120 - 140 | |

| Phenyl C | 125 - 150 |

Predicted values are based on typical chemical shifts for substituted furans and aromatic compounds.

The three phenyl groups in this compound are not free to rotate without restriction due to significant steric hindrance. This restricted rotation can lead to atropisomerism if the substitution pattern on the phenyl rings creates a chiral axis. However, with unsubstituted phenyl groups, the molecule is achiral, but its dynamic behavior is of interest.

Variable-temperature NMR studies can provide insight into the conformational dynamics. At low temperatures, the rotation of the phenyl groups may become slow on the NMR timescale, leading to the broadening of signals or the appearance of multiple distinct signals for protons or carbons that are equivalent at room temperature. The energy barriers for this rotation can be calculated from the coalescence temperature of these signals. The preferred conformation is likely one where the phenyl rings are twisted out of the plane of the furan ring to minimize steric interactions, which has been observed in other polysubstituted heterocycles. acs.org

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₉H₂₂O₂), the high-resolution mass spectrum (HRMS) would provide a very accurate mass measurement, confirming its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation of related compounds like tetraphenylfuran (B85685) suggests that the primary fragmentation pathways involve the phenyl substituents and the furan core. acs.org A likely initial fragmentation for this compound would be the loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion. Another probable fragmentation is the loss of a formyl radical (•CHO) or a methoxy radical (•OCH₃). The triphenylcyclopropenyl cation is a known stable fragment in the mass spectra of many polyphenylated compounds and could also be a potential fragmentation product.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| [M]⁺˙ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ |

| [M-29]⁺ | Loss of •CHO |

| [M-31]⁺ | Loss of •OCH₃ |

| [M-77]⁺ | Loss of •C₆H₅ |

Fragmentation patterns are predicted based on the analysis of similar structures. acs.orglibretexts.org

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the furan and phenyl rings would appear in the 1450-1600 cm⁻¹ region. One of the most characteristic features of a furan ring is the asymmetric C-O-C stretching, which typically appears as a strong band around 1250 cm⁻¹. researchgate.net The symmetric C-O-C stretch is found near 1020 cm⁻¹. researchgate.net The methoxy group would also show characteristic C-H stretching vibrations around 2850-2950 cm⁻¹ and a C-O stretching band.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the phenyl rings and the C=C bonds of the furan ring are expected to give strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| 2850 - 2950 | Methoxy C-H Stretch |

| 1450 - 1600 | Aromatic & Furan C=C Stretch |

| ~1250 | Asymmetric Furan C-O-C Stretch |

| ~1020 | Symmetric Furan C-O-C Stretch |

Frequencies are based on characteristic values for substituted furans. researchgate.netglobalresearchonline.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound, involving the furan ring and the three phenyl groups, is expected to give rise to strong absorptions in the UV region. The spectrum of tetraphenylfuran, a closely related compound, shows a strong absorption maximum (λₘₐₓ) around 310 nm. spectrabase.com

The presence of the electron-donating methoxy group at the 2-position of the furan ring is likely to cause a bathochromic (red) shift in the absorption maximum compared to tetraphenylfuran. This is due to the extension of conjugation and the raising of the highest occupied molecular orbital (HOMO) energy level. The observed absorptions would correspond to π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the solvent polarity and the conformation of the molecule, as the degree of planarity affects the extent of π-orbital overlap.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation and purification of the target compound and for assessing its purity. For a relatively non-polar compound like this compound, several methods are applicable.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the reaction progress and for preliminary purity checks. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

High-Performance Liquid Chromatography (HPLC) , particularly with a reversed-phase column (e.g., C18), would be the method of choice for accurate purity determination. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be suitable. A UV detector set at the λₘₐₓ of the compound would provide high sensitivity.

Gas Chromatography (GC) , coupled with a mass spectrometer (GC-MS), could also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. This technique would simultaneously provide separation and mass spectral data for the compound and any impurities. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. For a highly conjugated and aromatic molecule like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice. This method effectively separates the main compound from potential impurities arising from synthesis, such as starting materials, by-products, or degradation products.

The separation is typically achieved on a C18 stationary phase, which provides excellent resolution for hydrophobic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. sigmaaldrich.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components with varying polarities. sielc.com A buffer, such as phosphoric acid or acetic acid, may be added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups. nih.govsielc.com

Detection is most commonly performed using a UV-Vis spectrophotometer or a Diode Array Detector (DAD), which allows for the monitoring of the elution profile at multiple wavelengths. Given the extensive chromophore of the triphenylfuran system, a detection wavelength in the range of 230-280 nm is typically selected to maximize sensitivity. sigmaaldrich.com The purity of the main peak can be assessed by its symmetry and by using a DAD to check for peak purity, ensuring no co-eluting impurities are present.

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of volatile and semi-volatile organic compounds. youtube.com In the context of this compound, GC-MS is primarily used to detect trace amounts of volatile impurities that may remain from the synthesis, such as residual solvents or low molecular weight by-products. It can also be employed to study potential thermal degradation products.

For the analysis, the sample is typically dissolved in a volatile solvent and injected into the GC system. Headspace sampling techniques, such as Headspace Solid-Phase Microextraction (HS-SPME), can also be utilized for a more sensitive analysis of the volatile components without introducing the non-volatile main compound into the GC system. mdpi.comnih.gov The separation is performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS or HP-5MS, which separates compounds based on their boiling points and interactions with the phase. mdpi.comtdi-bi.com

The separated components are then introduced into the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the unequivocal identification of the compound by comparison with spectral libraries. For this compound itself, while not being volatile enough for typical GC analysis, its mass spectrum would be expected to show a prominent molecular ion peak due to its aromatic stability. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent and cleavages of the furan ring or phenyl groups. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantitative analysis of specific target impurities. tdi-bi.comuri.edu

Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (m/z 40-500) |

| Transfer Line Temp | 290 °C |

Chiral HPLC for the Resolution and Kinetic Study of Atropisomers

The steric hindrance caused by the three bulky phenyl groups attached to the furan ring in this compound can restrict rotation around the C-C single bonds connecting these rings to the furan core, giving rise to stable atropisomers. nih.govnih.gov Chiral HPLC is the definitive technique for the separation and analysis of these stereoisomers.

The resolution of atropisomers is often challenging due to their potential for interconversion, a process known as racemization. springernature.comnih.gov The rate of this interconversion is temperature-dependent. Therefore, successful chromatographic separation often requires sub-ambient temperatures to slow the on-column interconversion rate sufficiently to allow for baseline resolution of the individual isomers. nih.govresearchgate.net

The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® and CHIRALPAK® series), are highly effective for resolving a wide range of chiral compounds, including atropisomers. researchgate.net Derivatized cyclodextrin-bonded stationary phases have also proven successful in separating complex atropisomeric mixtures. nih.govresearchgate.net

When interconversion occurs on the same timescale as the chromatographic separation, a characteristic "peak-plateau-peak" elution profile is observed in the chromatogram. nih.gov This phenomenon, known as dynamic HPLC, can be exploited to study the kinetics of atropisomerization. springernature.com By analyzing the shape of the chromatogram at different temperatures and flow rates, it is possible to calculate the energy barrier to rotation and the half-life of the isomers under specific conditions. nih.govrsc.org

For a kinetic study, an enantiomerically enriched fraction is first isolated, often by semi-preparative chiral HPLC. This fraction is then incubated at a specific temperature, and aliquots are injected onto the chiral column at various time intervals. The decrease in enantiomeric excess over time is monitored, allowing for the calculation of the rate constant for racemization. springernature.comnih.gov

Table 3: Illustrative Chiral HPLC Conditions for Atropisomer Resolution and Kinetics

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 5 °C (for resolution); Variable (e.g., 25-50 °C for kinetic study) |

| Detection | UV at 278 nm |

| Kinetic Monitoring | Injection of incubated sample every 30 minutes for 8 hours |

Reactivity Profiles, Reaction Mechanisms, and Mechanistic Investigations of 2 Methoxy 3,4,5 Triphenylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring and Phenyl Substituents

The furan ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene. pearson.comchemicalbook.com The presence of the electron-donating methoxy (B1213986) group at the C2 position further enhances the reactivity of the furan nucleus in 2-Methoxy-3,4,5-triphenylfuran. However, the substitution pattern of the target molecule, with all carbons of the furan ring being substituted, means that typical electrophilic aromatic substitution on the furan ring itself is not possible as there are no hydrogen atoms to be replaced.

Electrophilic attack would instead be directed towards the phenyl substituents. The methoxy group on the furan ring will have a minor electronic influence on the phenyl rings. Therefore, the directing effects within the phenyl groups themselves will primarily govern the position of substitution. These reactions would proceed via the standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Common electrophilic aromatic substitution reactions include nitration and halogenation. For the phenyl rings of this compound, these reactions are expected to yield a mixture of ortho, meta, and para substituted products, with the ortho and para isomers generally being favored in the absence of significant steric hindrance.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl rings. Due to the steric bulk of the furan core and the other phenyl groups, the substitution is more likely to occur on the less hindered para position of the phenyl rings.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to the halogenation of the phenyl substituents. Again, the para position is the most probable site of substitution to minimize steric interactions. It is crucial to use mild conditions for halogenating furan derivatives to avoid polymerization or polyhalogenation, although in this case, the furan ring itself is protected from direct substitution. quimicaorganica.org

The general mechanism for electrophilic substitution on one of the phenyl rings is as follows:

Generation of the electrophile (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic attack of the phenyl ring on the electrophile to form a resonance-stabilized carbocation (sigma complex).

Deprotonation of the sigma complex to restore aromaticity and yield the substituted product.

Nucleophilic Additions and Substitutions Involving the Furan Nucleus

Nucleophilic aromatic substitution on the furan ring is generally difficult unless the ring is activated by the presence of strong electron-withdrawing groups. uoanbar.edu.iq The furan ring in this compound is substituted with an electron-donating methoxy group and electron-neutral to weakly donating phenyl groups, making it highly deactivated towards nucleophilic attack. Therefore, direct nucleophilic substitution on the furan nucleus is not a feasible reaction pathway for this compound.

However, nucleophilic addition to the furan ring can occur, especially under forcing conditions or with highly reactive nucleophiles. Such an addition would disrupt the aromaticity of the furan ring and could lead to subsequent ring-opening reactions. The electron-donating methoxy group at C2 would likely direct the initial nucleophilic attack to the C5 position. However, the significant steric hindrance provided by the three phenyl groups would make such an attack energetically unfavorable.

Cycloaddition Reactions with the Furan Diene System

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of furan in these reactions is influenced by both electronic and steric factors. The electron-donating methoxy group at the C2 position of this compound would be expected to increase the HOMO energy of the furan ring, thereby enhancing its reactivity as a diene in normal electron-demand Diels-Alder reactions. rsc.org

However, the three phenyl groups at C3, C4, and C5 present a significant steric barrier to the approach of a dienophile. This steric hindrance would likely be the dominant factor, making Diels-Alder reactions with this compound very slow and requiring harsh reaction conditions, if they proceed at all. Computational studies on substituted furans have shown that steric effects can override favorable electronic effects. bohrium.com

If a cycloaddition were to occur, it would likely proceed with a highly asynchronous transition state to minimize steric repulsion. hw.ac.uk The reaction would be expected to be reversible, a common feature of Diels-Alder reactions involving furans due to the loss of aromaticity in the adduct. masterorganicchemistry.com

| Dienophile | Expected Reactivity | Governing Factor | Potential Product |

|---|---|---|---|

| Maleic anhydride | Very Low | Steric Hindrance | 7-oxa-norbornene derivative |

| Dimethyl acetylenedicarboxylate | Very Low | Steric Hindrance | Oxabicyclo[2.2.1]hepta-2,5-diene derivative |

| N-Phenylmaleimide | Very Low | Steric Hindrance | N-phenyl-7-oxanorbornene-dicarboximide derivative |

Oxidative Transformations of the Furan Ring and its Substituents

The electron-rich furan ring is susceptible to oxidation. Photosensitized oxidation of furans in the presence of oxygen is a known reaction that proceeds via a [4+2] cycloaddition with singlet oxygen to form an unstable endoperoxide. rsc.org This intermediate can then undergo various transformations. For this compound, this reaction would likely yield the corresponding endoperoxide, which could potentially be isolated at low temperatures under anhydrous conditions. rsc.org At room temperature, such endoperoxides often rearrange to form other products, such as epoxides or undergo ring-opening.

Stronger oxidizing agents, such as potassium permanganate or chromium trioxide, would likely lead to the degradation of the furan ring, resulting in the formation of dicarbonyl compounds or their derivatives. The phenyl substituents would also be susceptible to oxidation under harsh conditions, potentially leading to the formation of benzoic acid derivatives.

Reductive Pathways and Hydrogenation Studies

The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative via catalytic hydrogenation. This transformation typically requires a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, and a source of hydrogen gas. The hydrogenation of furans can sometimes be challenging and may require elevated temperatures and pressures, especially for highly substituted and sterically hindered substrates like this compound.

The expected product of the complete hydrogenation of this compound would be 2-methoxy-3,4,5-triphenyltetrahydrofuran. The stereochemistry of the resulting tetrahydrofuran would depend on the catalyst and reaction conditions used, with the potential for the formation of multiple diastereomers. Under more forcing conditions, hydrogenolysis of the methoxy group could also occur. The phenyl rings are generally resistant to hydrogenation under conditions used for furan reduction but can be reduced at higher pressures and temperatures.

| Catalyst | Typical Conditions | Expected Product |

|---|---|---|

| Pd/C | H₂ (1-50 atm), RT-100 °C | 2-Methoxy-3,4,5-triphenyltetrahydrofuran |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT | 2-Methoxy-3,4,5-triphenyltetrahydrofuran |

| Raney Ni | H₂ (50-100 atm), 100-150 °C | 2-Methoxy-3,4,5-triphenyltetrahydrofuran |

Detailed Mechanistic Elucidation of Key Transformations (e.g., Ring Opening, Rearrangements)

Acid-Catalyzed Ring Opening: Furans are known to be sensitive to strong acids, which can lead to polymerization or ring-opening. The mechanism of acid-catalyzed ring opening typically involves the protonation of the furan ring, followed by nucleophilic attack of a solvent molecule (e.g., water) to form a hemiacetal intermediate. Subsequent protonation and elimination steps lead to the formation of a 1,4-dicarbonyl compound. For this compound, protonation would likely occur at the C5 position, facilitated by the electron-donating methoxy group at C2. The resulting 1,4-dicarbonyl compound would be a substituted derivative of 1,2,3-triphenyl-1,4-butanedione.

Rearrangements: The furan ring itself is relatively stable and does not readily undergo rearrangements under typical conditions. However, rearrangements can be induced under photochemical or high-temperature conditions, or through transition-metal catalysis. The synthesis of polysubstituted furans can sometimes involve rearrangement steps, such as those seen in the cyclodimerization of acetylenic ketones. rsc.org However, inducing a rearrangement from a stable, pre-formed tetrasubstituted furan like this compound would likely require harsh conditions leading to decomposition.

Kinetic Studies and Reaction Rate Determination for this compound Reactions

Quantitative kinetic data for reactions involving this compound are not available in the current literature. However, qualitative predictions about reaction rates can be made based on the electronic and steric properties of the molecule.

In general, the electron-donating methoxy group would be expected to accelerate reactions where the furan ring acts as a nucleophile, such as in electrophilic aromatic substitution (on the phenyl rings) and some cycloadditions. Conversely, the significant steric hindrance from the three phenyl groups would dramatically decrease the reaction rates for most bimolecular reactions.

For the Diels-Alder reaction, kinetic studies on simpler furan systems have been performed. For example, the reaction of furan with maleimide is a thermally reversible process with measurable rate constants. mdpi.com It is expected that the activation energy for the Diels-Alder reaction of this compound would be significantly higher than that of unsubstituted furan due to steric repulsion in the transition state. This would result in a much slower reaction rate. Computational studies can provide estimates of these kinetic parameters. rsc.org

Theoretical and Computational Chemistry Studies of 2 Methoxy 3,4,5 Triphenylfuran

Quantum Chemical Calculations (Density Functional Theory – DFT and Time-Dependent DFT – TDDFT) for Electronic Structure and Properties

Detailed quantum chemical calculations are essential for understanding the fundamental electronic nature of a molecule. These calculations provide insights into the molecule's three-dimensional shape, the energies of its molecular orbitals, and how it is likely to interact with other molecules.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization using DFT would determine the most stable arrangement of atoms in 2-Methoxy-3,4,5-triphenylfuran, providing precise bond lengths and angles. Subsequent vibrational frequency analysis would predict its infrared spectrum, confirming that the optimized structure corresponds to a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This provides a visual guide to predicting how the molecule will interact with electrophiles and nucleophiles.

Analysis of Non-Covalent Interactions and Intermolecular Forces

A study of non-covalent interactions would be crucial for understanding how molecules of this compound interact with each other in the solid state or in solution. This would involve identifying and quantifying forces such as van der Waals interactions and potential hydrogen bonds.

Charge Transfer Analysis and Electron Density Distribution Investigations

This analysis would provide a more detailed picture of the electron distribution within the molecule and how charge is transferred between different parts of the molecule, for instance, between the furan (B31954) ring and the phenyl substituents.

Solvation Effects on Molecular Structure and Electronic Properties

Investigating the effects of different solvents on the structure and electronic properties of this compound would be important for understanding its behavior in solution. Solvation can influence conformational preferences and reactivity.

The absence of published data in these specific areas underscores an opportunity for future research. A comprehensive computational study of this compound would be a valuable contribution to the field of heterocyclic chemistry, providing a deeper understanding of the structure-property relationships in this class of compounds.

Reaction Pathway Elucidation, Transition State Characterization, and Activation Energy Calculations

No information was found regarding the elucidation of reaction pathways, characterization of transition states, or calculations of activation energies specifically for this compound. Computational studies on other furan derivatives often employ methods like Density Functional Theory (DFT) to map out the energetic profiles of reactions, identify intermediate structures, and determine the energy barriers for chemical transformations. However, such analyses for the target compound are not present in the reviewed literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available studies that predict the spectroscopic parameters (such as NMR and IR spectra) of this compound through computational methods. Typically, quantum chemical calculations are used to compute these parameters, which are then compared with experimental data to validate the computational models and provide a deeper understanding of the molecular structure and electronic properties. No such predictive or comparative data for this compound were identified.

Photophysical and Electrochemical Research on 2 Methoxy 3,4,5 Triphenylfuran

Absorption and Emission Characteristics in Various Media

The electronic absorption and emission spectra of aryl-substituted furans are governed by π-π* transitions within the conjugated system. For tetraphenylfuran (B85685) (TPF), the absorption and emission spectra have been characterized in various solvents and in the solid state.

In a tetrahydrofuran (B95107) (THF) solution, TPF exhibits an intense absorption band around 327 nm. rsc.orgnih.gov The emission spectrum in a dilute THF solution shows a fluorescence maximum at approximately 383 nm. nih.gov The photoluminescence spectra of TPF in THF solution and as a solid film show notable differences, which are indicative of aggregation effects on the excited state properties. rsc.org The absorption and emission spectra of TPF in THF are presented in the interactive data table below.

Table 1: Absorption and Emission Maxima of Tetraphenylfuran (TPF) in THF

| Solvent | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) |

|---|

The introduction of a methoxy (B1213986) group at the 2-position of the furan (B31954) ring in 2-methoxy-3,4,5-triphenylfuran is expected to have a minor effect on the absorption and emission maxima compared to TPF. The methoxy group may cause a slight red-shift (bathochromic shift) in the spectra due to its electron-donating nature, which can extend the π-conjugation. The solvent environment can also influence the spectral positions; polar solvents may lead to shifts in the absorption and emission maxima due to solvatochromic effects. wikipedia.org

Fluorescence Quantum Yields and Photostability Assessment

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of light-emitting materials. wikipedia.orglibretexts.orgyoutube.com For tetraphenylfuran (TPF), the photoluminescence quantum yield has been measured, and intriguingly, TPF exhibits aggregation-caused quenching rather than aggregation-induced emission (AIE), a phenomenon observed in many other propeller-shaped molecules. rsc.orgrsc.org This means that the fluorescence intensity of TPF decreases as the molecules aggregate.

In dilute THF solution, TPF is fluorescent. However, in the solid state, its emission is significantly quenched. nih.gov This quenching is attributed to intermolecular interactions in the crystalline phase that provide non-radiative decay pathways for the excited state. nih.gov The fluorescence quantum yield of TPF in THF solution is moderate, but it drops significantly in the solid state.

The photostability of furan-containing compounds can be influenced by their molecular structure. For some furan analogues, the incorporation of an arylidene moiety has been shown to significantly improve photostability by limiting photochemical reactions such as 6π-electrocyclization. nih.gov While specific photostability data for this compound is not available, it is expected that the bulky phenyl substituents would provide a degree of steric protection to the furan core, potentially enhancing its photostability compared to simpler furan derivatives. researchgate.net

Photochemical Reactions and Photoisomerization Phenomena

Furan and its derivatives are known to undergo various photochemical reactions, including photoisomerization. netsci-journal.com The irradiation of 2-substituted furans can lead to the formation of 3-substituted isomers. acs.org These reactions often proceed through excited singlet or triplet states and can involve intermediates such as Dewar furans. netsci-journal.com

For more complex systems like aryl-substituted furans, the photochemical pathways can be different. While direct studies on the photoisomerization of this compound are not available, research on related poly-substituted furans suggests that photochemical cyclization or rearrangement reactions are possible. nih.govresearchgate.netrwth-aachen.de The presence of multiple phenyl groups could lead to complex photochemical behavior, potentially involving intramolecular cyclizations between the phenyl rings or with the furan ring. The specific reaction pathways would depend on the excitation wavelength, the solvent, and the presence of photosensitizers.

Electrochemical Behavior: Oxidation and Reduction Processes

The electrochemical properties of substituted furans are of interest for their potential use in electronic devices. The oxidation and reduction potentials are determined by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

Studies on 2,5-disubstituted furans have shown that they can be reversibly reduced to form radical anions and dianions. uni-regensburg.de The reduction potentials are influenced by the nature of the substituents. uni-regensburg.desdu.dk For instance, electron-withdrawing groups will generally make the reduction easier (less negative potential), while electron-donating groups will make it more difficult. sdu.dk

While specific data for this compound is unavailable, the electrochemical behavior of other substituted furans and benzofurans has been investigated. academie-sciences.fracademie-sciences.frfrontiersin.org The oxidation of these compounds typically involves the removal of an electron from the π-system of the furan ring, and the potential at which this occurs is sensitive to the substitution pattern. The methoxy group in this compound, being an electron-donating group, would be expected to lower the oxidation potential compared to the unsubstituted tetraphenylfuran.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of molecules. A cyclic voltammogram provides information on the oxidation and reduction potentials and the reversibility of the electron transfer processes.

For a compound related to TPF, 2,3,4,5-tetraphenyl-1-monophosphaferrocene, cyclic voltammetry revealed a quasi-reversible oxidation wave. mdpi.com This suggests that the tetraphenyl-substituted heterocyclic core can undergo stable one-electron oxidation. For 2,5-dicyanovinyl substituted furans, reversible formation of radical anions and dianions has been observed using cyclic voltammetry. uni-regensburg.de The redox potentials for these compounds are dependent on the specific substituents. uni-regensburg.de

Table 2: Representative Redox Potentials of Substituted Furans

| Compound | Redox Process | Potential (V vs. reference) | Reference |

|---|---|---|---|

| 2,5-Dicyanovinyl-substituted furan derivative | Reduction (R/R•−) | Varies with substituent | uni-regensburg.de |

| 2,5-Dicyanovinyl-substituted furan derivative | Reduction (R•−/R2−) | Varies with substituent | uni-regensburg.de |

The electrochemical response of a molecule can be significantly affected by the experimental conditions, including the supporting electrolyte, the pH of the solution, and the scan rate in cyclic voltammetry.

The choice of supporting electrolyte can influence the conductivity of the solution and may also affect the stability of the electrochemically generated species. The pH of the medium is particularly important for compounds that can be protonated or deprotonated. While the furan ring itself is not typically acidic or basic, substituents on the phenyl rings or the furan ring could introduce pH-dependent redox behavior.

The scan rate in a cyclic voltammetry experiment affects the shape of the voltammogram and can provide information about the kinetics of the electron transfer and any coupled chemical reactions. For a simple reversible electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate more complex electrochemical processes.

Electropolymerization Behavior and Resulting Material Properties

Electropolymerization is a technique used to form polymer films on an electrode surface from monomeric precursors. While there is no specific report on the electropolymerization of this compound, the electropolymerization of other substituted furans has been demonstrated. This suggests that it may be possible to form a polymer of this compound.

The electropolymerization would likely proceed through the oxidation of the monomer to form a radical cation, which then couples with other radical cations or monomers to form a polymer chain. The phenyl substituents at the 3, 4, and 5 positions might sterically hinder the polymerization process, potentially leading to the formation of oligomers rather than high molecular weight polymers. If a polymer film can be formed, its properties, such as conductivity, electrochromism, and morphology, would be of interest for materials science applications.

Structure-Property Relationships Governing Optoelectronic Behavior

The optoelectronic behavior of organic molecules is intrinsically linked to their molecular structure. In the case of this compound, the arrangement of the furan core, the multiple phenyl substituents, and the methoxy group dictates its photophysical and electrochemical characteristics. The interplay between these components influences the frontier molecular orbitals (HOMO and LUMO), which in turn governs the absorption, emission, and redox properties of the compound.

The multiple phenyl groups attached to the furan ring introduce significant steric hindrance, leading to a twisted, non-planar "propeller-like" geometry. This is a common feature in similarly structured tetra-arylated furans. chemrxiv.org This twisted conformation disrupts extensive π-conjugation across the entire molecule, which has profound effects on its photophysical properties. In contrast to planar conjugated systems, which often exhibit strong π-π stacking and aggregation-caused quenching (ACQ) in the solid state, the twisted structure of multi-aryl substituted furans can lead to different emission behaviors. rsc.orgscispace.comresearchgate.netchem960.com For instance, the parent compound tetraphenylfuran is known to exhibit aggregation-caused quenching. rsc.orgscispace.comchem960.com This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which can open non-radiative decay channels. researchgate.net

The methoxy group (-OCH₃) at the 2-position of the furan ring is an electron-donating group due to the lone pairs on the oxygen atom. wikipedia.org This group can influence the electronic properties of the furan ring through a mesomeric effect, increasing the electron density of the π-system. The position of the methoxy group is crucial; on an aromatic ring, a methoxy substituent at the para position is a strong electron-donating group, while at the meta position, it is considered electron-withdrawing. wikipedia.org In this compound, its position directly on the furan ring is expected to enhance the electron-donating character of the system. This can lead to a destabilization of the HOMO energy level, which in turn would lower the oxidation potential of the molecule.

The electrochemical properties of this compound are also dictated by its structure. The oxidation potential is related to the energy of the HOMO, while the reduction potential is related to the energy of the LUMO. As the methoxy group is expected to raise the HOMO energy level, it is anticipated that this compound will have a lower oxidation potential compared to the unsubstituted tetraphenylfuran. The bulky phenyl groups can also influence the electrochemical behavior by affecting the accessibility of the electroactive furan core to the electrode surface.

Expected Influence of Structural Components on Optoelectronic Properties:

| Structural Component | Influence on Photophysical Properties | Influence on Electrochemical Properties |

| Furan Core | Provides the basic π-conjugated system. | Acts as the primary electroactive center. |

| Triphenyl Substituents | Induce a non-planar, propeller-like geometry, disrupting extensive π-conjugation and potentially leading to aggregation-caused quenching. | Sterically hinder the approach to the furan core, potentially affecting electron transfer kinetics. |

| Methoxy Group | Acts as an electron-donating group, likely causing a red-shift in absorption and emission spectra. | Raises the HOMO energy level, expected to lower the oxidation potential of the molecule. |

Advanced Materials Applications and Supramolecular Chemistry Research Involving 2 Methoxy 3,4,5 Triphenylfuran

Role as Building Blocks in the Development of Organic Functional Materials

Substituted furans are recognized as valuable building blocks for π-conjugated polymers and organic functional materials. The furan (B31954) ring's electron-rich nature, in comparison to its thiophene (B33073) analog, can influence the electronic properties of the resulting materials. The incorporation of a furan moiety into a π-conjugated system can lead to unique electronic and photophysical characteristics.

In the case of 2-Methoxy-3,4,5-triphenylfuran, the collective electronic effects of the methoxy (B1213986) and multiple phenyl substituents can be harnessed to fine-tune the properties of organic materials. The methoxy group acts as an electron-donating group, which can increase the electron density of the furan ring and influence the material's highest occupied molecular orbital (HOMO) energy level. The triphenyl substitution contributes to the material's morphological stability and solubility in organic solvents, which are crucial for device fabrication.

The general approach to utilizing such building blocks involves polymerization or incorporation into larger molecular frameworks to create materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Incorporation into π-Conjugated Systems for Electronic and Optical Applications

The integration of this compound into π-conjugated systems is a strategy to modulate the electronic and optical properties of the resulting materials. The extended conjugation provided by the three phenyl groups, coupled with the electronic influence of the methoxy group on the furan core, can lead to materials with tailored energy gaps, absorption, and emission characteristics.

The phenyl substituents can also influence the intermolecular packing of the material in the solid state, which is a critical factor for efficient charge transport in electronic devices. The steric bulk of these groups can be strategically used to control the degree of π-π stacking, potentially leading to materials with high charge carrier mobility.

Table 1: Potential Influence of Substituents on Electronic and Optical Properties

| Substituent | Potential Effect on π-Conjugated System |

| 2-Methoxy Group | Electron-donating, raises HOMO level, can influence solubility and solid-state packing. |

| 3,4,5-Triphenyl Groups | Extends π-conjugation, enhances thermal and morphological stability, influences molecular packing and solubility. |

Research in the broader field of furan-containing π-conjugated materials suggests that the unique combination of substituents in this compound could lead to the development of materials with applications in various optoelectronic devices.

Research on Atropisomerism and Axially Chiral Furanoids for Chiral Recognition and Asymmetric Catalysis

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. This phenomenon is of significant interest in medicinal chemistry, materials science, and catalysis. The highly substituted nature of this compound makes it a prime candidate for exhibiting atropisomerism.

The steric hindrance caused by the three bulky phenyl groups and the methoxy group at the 2, 3, 4, and 5 positions of the furan ring can restrict the free rotation of the phenyl groups around the furan-phenyl single bonds. If the rotational barrier is sufficiently high, stable atropisomers can be isolated.

Studies on related 3-indolyl furanoids have demonstrated that steric bulk at the positions adjacent to the stereogenic bond is crucial for achieving stable atropisomers. nih.gov The presence of four substituents on the furan ring in this compound would likely create significant steric strain in the transition state for rotation, thus favoring the existence of stable axial chirality.

The potential to generate stable, optically active furanoids from this compound opens up avenues for their use in:

Chiral Recognition: The well-defined three-dimensional structure of the atropisomers could be utilized for the selective recognition of other chiral molecules.

Asymmetric Catalysis: Axially chiral furanoids can serve as ligands for metal catalysts or as organocatalysts themselves, enabling the synthesis of enantiomerically pure compounds.

Table 2: Factors Influencing Atropisomerism in Substituted Furans

| Factor | Description |

| Steric Bulk of Substituents | Larger substituents increase the energy barrier to rotation, leading to more stable atropisomers. |

| Substitution Pattern | The positions of the bulky groups on the furan ring are critical in creating the necessary steric hindrance. |

| Temperature | Higher temperatures can provide sufficient energy to overcome the rotational barrier, leading to racemization. |

Self-Assembly Processes and Formation of Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the basis of supramolecular chemistry. The molecular structure of this compound suggests a propensity for self-assembly into complex supramolecular architectures. The multiple phenyl groups provide extensive surfaces for π-π stacking and CH-π interactions, which are key driving forces for the self-assembly of aromatic molecules.

The study of how these molecules organize can provide insights into crystal engineering and the design of new materials with ordered structures at the nanoscale. The resulting supramolecular architectures could find applications in areas such as organic electronics, sensing, and nanotechnology. While specific studies on the self-assembly of this compound are not extensively documented, the principles governing the aggregation of multi-aryl substituted compounds provide a strong indication of its potential in this field.

Future Research Directions and Unexplored Avenues for 2 Methoxy 3,4,5 Triphenylfuran Studies

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for furan (B31954) synthesis, such as the Paal–Knorr reaction, are well-established, future research must prioritize the development of more sustainable and efficient routes to 2-Methoxy-3,4,5-triphenylfuran and its derivatives. scispace.com Modern synthetic strategies focus on atom economy, energy efficiency, and the avoidance of hazardous reagents and metal catalysts. nih.gov

Promising avenues for exploration include:

Enzyme-Catalyzed Synthesis : Biocatalysis, using enzymes like lipases, offers a green alternative for constructing tetrasubstituted furans under mild conditions with high efficiency and environmental sustainability. mdpi.com Adapting these enzymatic or chemoenzymatic one-pot reactions could provide a novel route to the target compound.

Photocatalysis and Electrocatalysis : Visible-light-driven photocatalysis, sometimes promoted by abundant molecules like CO2, represents a cutting-edge, metal-free approach for synthesizing complex furan scaffolds. scispace.comnih.govresearchgate.net These methods proceed under gentle conditions and offer unique mechanistic pathways that could be harnessed for the construction of the triphenyl-substituted core. nih.gov

Multi-Component and Cascade Reactions : Designing one-pot cascade reactions that assemble the furan ring from simple, readily available precursors would significantly improve synthetic efficiency. acs.org Such approaches, which minimize intermediate purification steps, align with the principles of green chemistry by reducing solvent waste and energy consumption.

A comparative look at potential modern synthetic strategies is presented below.

| Methodology | Key Advantages | Potential for this compound |

| Lipase-Catalyzed Reactions | Environmentally friendly, mild conditions, high yields, reusability of enzyme. mdpi.com | Development of a biocatalytic route from suitable precursors, enhancing sustainability. |

| Metal-Free Catalysis | Avoids expensive and toxic heavy metal catalysts, enhances atomic economy. nih.gov | A greener synthesis pathway that reduces metal contamination in the final product. |

| Visible-Light Photocatalysis | Uses a renewable energy source, enables unique transformations, operates at ambient temperature. nih.gov | Novel synthetic disconnections and milder reaction conditions compared to traditional thermal methods. |

| Domino/Cascade Reactions | High efficiency, reduced waste, operational simplicity. acs.org | Streamlined assembly of the complex tetrasubstituted core in a single synthetic operation. |

Future work in this area should focus on adapting these contemporary methods to accommodate the specific steric and electronic demands of the triphenyl-substituted precursors, aiming for high-yield, scalable, and environmentally benign syntheses.

Deeper Mechanistic Insights into Complex Reactions

The reactivity of the this compound core is expected to be complex, governed by the interplay between the electron-donating methoxy (B1213986) group, the aromatic furan ring, and the sterically demanding phenyl substituents. A fundamental understanding of the mechanisms governing its reactions is crucial for predicting its behavior and designing new applications.

Key areas for mechanistic investigation include:

Electrophilic Aromatic Substitution : Determining the regioselectivity of electrophilic attack is a primary goal. The directing effects of the methoxy group versus the phenyl groups, and the steric hindrance at different positions, need to be systematically studied.

Cycloaddition Reactions : The furan ring can act as a diene in Diels-Alder reactions. hb.se Investigating the reactivity of this compound with various dienophiles would provide insight into its aromaticity and steric shielding by the phenyl groups.

Oxidative and Reductive Stability : Understanding the compound's stability towards oxidation and reduction is critical. Mechanistic studies could reveal pathways for ring-opening or functional group transformation under various conditions, which is essential for its application in materials science where long-term stability is required.

Photochemical Reactions : The extended π-system suggests a rich photochemistry. Future studies should explore potential photochemical rearrangements, cyclizations, or degradation pathways upon exposure to light, which is particularly relevant for applications in optoelectronics.

These investigations should employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling, intermediate trapping) and computational chemistry to map potential energy surfaces, identify transition states, and rationalize product distributions.

Exploration of Hybrid Materials Incorporating the Furan Core

The unique structure of this compound—a rigid, π-conjugated core—makes it an attractive building block for novel hybrid materials. researchgate.net By incorporating this molecule into larger organic or inorganic frameworks, it may be possible to create materials with tailored properties for specific applications.

Unexplored avenues for hybrid material development include:

Organic-Inorganic Sol-Gel Hybrids : Incorporating the furan derivative as a functional organic component within a silica (B1680970) (or other metal oxide) network via the sol-gel process could yield robust hybrid materials. researchgate.net These materials could combine the processability and functionality of the organic moiety with the thermal and mechanical stability of the inorganic matrix, potentially leading to new coatings, sensors, or catalysts.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : If appropriately functionalized with coordinating groups (e.g., carboxylates, pyridyls), derivatives of this compound could serve as organic linkers in the construction of MOFs or COFs. nih.gov The resulting porous crystalline materials could exhibit unique properties for gas storage, separation, or heterogeneous catalysis, with the furan core influencing the electronic environment of the pores.

Conjugated Polymers : The triphenylfuran moiety could be incorporated as a repeating unit in conjugated polymers for organic electronic applications. researchgate.net Its electron-rich nature and rigid structure could enhance charge transport properties, making such polymers suitable for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). bohrium.com

Research in this domain will require the synthesis of functionalized derivatives of this compound to enable covalent integration into these larger material architectures.

Advanced Theoretical Modeling for Predictive Material Design

Before embarking on extensive and resource-intensive synthetic campaigns, advanced theoretical modeling provides a powerful tool to predict the properties of this compound and its derivatives, thereby guiding the design of new functional materials. nih.gov Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the molecule's electronic structure and behavior. researchgate.netmanipal.edu

Key areas for theoretical investigation include:

Electronic and Photophysical Properties : Calculating the HOMO/LUMO energy levels, absorption and emission spectra, and quantum yields can predict the optoelectronic characteristics of the molecule. nih.govresearchgate.net This is fundamental for assessing its potential in applications like OLEDs, sensors, or as a fluorescent probe.

Charge Transport Properties : Modeling parameters such as reorganization energy and electronic coupling can predict the efficiency of electron and hole transport in materials based on this furan core. This is crucial for designing high-performance organic semiconductors.

Nonlinear Optical (NLO) Properties : The extended π-conjugation suggests that this molecule might possess significant NLO properties. Theoretical calculations of hyperpolarizabilities can screen for its potential in applications like optical switching and frequency conversion.

Molecular Design and Virtual Screening : Computational tools can be used to perform virtual screening of a library of derivatives, where substituents on the phenyl rings are systematically varied. This in-silico approach can rapidly identify the most promising candidates with desired properties for subsequent synthetic targeting, saving significant time and resources.

The table below summarizes key properties that can be predicted through modeling and their relevance to material design.

| Predicted Property | Computational Method | Relevance to Material Design |

| HOMO/LUMO Energies | DFT | Predicts charge injection/extraction barriers, redox potentials, and suitability for electronic devices. nih.gov |

| UV-Vis Absorption/Emission | TD-DFT | Predicts color, fluorescence, and potential for use in OLEDs, dyes, and sensors. researchgate.net |

| Reorganization Energy | DFT | Indicates the efficiency of charge transport for semiconductor applications. |

| Hyperpolarizability | DFT/ab initio methods | Assesses potential for nonlinear optical materials used in photonics and telecommunications. |

| Bond Dissociation Energy | DFT | Predicts chemical stability and potential antioxidant activity. iaea.org |

By leveraging predictive modeling, research on this compound can be pursued more strategically, focusing synthetic efforts on molecules with the highest predicted performance for targeted applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-3,4,5-triphenylfuran, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves cycloaddition or electrophilic substitution reactions. For example, 2,5-dimethoxy-2,5-dihydrofuran derivatives can serve as precursors for functionalization via palladium-catalyzed cross-coupling to introduce phenyl groups . Optimization should focus on solvent polarity (e.g., anhydrous tetrahydrofuran), temperature control (0–60°C), and catalyst selection (e.g., Pd(PPh₃)₄). Yield improvements may require iterative adjustments to stoichiometry and exclusion of moisture.

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for hexasubstituted dihydrofurans by analyzing C–H⋯H and halogen interactions in crystal lattices . Complementary techniques include 2D NMR (e.g., NOESY for spatial proximity of substituents) and vibrational spectroscopy (FT-IR) to validate functional groups like methoxy and phenyl moieties.

Q. What analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. Mass spectrometry (MS) provides molecular ion confirmation ([M+H]⁺ or [M–H]⁻) and detects side products. For example, ESI-MS was used to validate fluorinated furan derivatives with similar complexity . Differential scanning calorimetry (DSC) can further assess thermal stability and crystallinity.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect may activate the furan ring for substitutions. Molecular dynamics simulations can also assess solvent effects on reaction pathways, as shown in studies of analogous fluorinated compounds .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent or concentration differences. Standardize measurements using deuterated chloroform (CDCl₃) or DMSO-d₆ and compare with databases like SDBS. For ambiguous signals, isotopic labeling (e.g., ¹³C-enriched samples) or heteronuclear correlation spectroscopy (HMBC/HSQC) can clarify assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on safety data for structurally similar furanones , use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store the compound in a cool (<4°C), dry environment under inert gas (N₂/Ar) to prevent oxidation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.